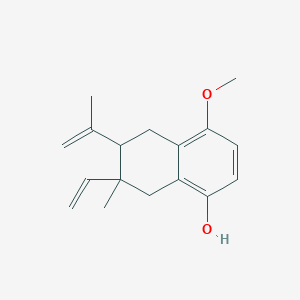

Flavidulol B

説明

Flavidulol B is a meroterpenoid compound isolated from the edible mushroom Lactarius flavidulus . Structurally, it features a rare 10-membered bicyclic ring system cleaved between C-4 and C-5, generating two terminal double bonds and a unique connection between C-2 and C-7 . This structural complexity distinguishes it from other meroterpenoids. Flavidulol B exhibits immunosuppressive activity, with reported IC50 values of 4.9 μg/cm³ against concanavalin A-induced lymphocyte proliferation and 3.9 μg/cm³ against lipopolysaccharide-induced proliferation .

特性

CAS番号 |

117568-33-9 |

|---|---|

分子式 |

C17H22O2 |

分子量 |

258.35 g/mol |

IUPAC名 |

7-ethenyl-4-methoxy-7-methyl-6-prop-1-en-2-yl-6,8-dihydro-5H-naphthalen-1-ol |

InChI |

InChI=1S/C17H22O2/c1-6-17(4)10-13-12(9-14(17)11(2)3)16(19-5)8-7-15(13)18/h6-8,14,18H,1-2,9-10H2,3-5H3 |

InChIキー |

PETYPULCQDOVJC-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C1CC2=C(C=CC(=C2CC1(C)C=C)O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Flavidulol B involves the cleavage of its 10-membered ring between carbon atoms 4 and 5, resulting in two terminal double bonds. These bonds are then connected between carbon atoms 2 and 7

Industrial Production Methods: There is limited information on the industrial production methods of Flavidulol B. Given its presence in mushrooms, it is likely that extraction from natural sources is a common method of obtaining this compound.

化学反応の分析

Common Reagents and Conditions: Common reagents for the reactions involving Flavidulol B include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.

Major Products Formed: The major products formed from the reactions of Flavidulol B depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

科学的研究の応用

Flavidulol B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its presence in mushrooms suggests potential biological activities, such as antibacterial and antifungal properties . Additionally, Flavidulol B and its derivatives may have applications in the development of new pharmaceuticals and therapeutic agents.

作用機序

The mechanism of action of Flavidulol B involves its interaction with various molecular targets and pathways. As a polycyclic aromatic compound, it may exert its effects through the inhibition of oxidative stress and related downstream responses, including inflammatory diseases

類似化合物との比較

Table 1: Structural Features of Flavidulol B and Related Meroterpenoids

Key Observations :

- Ring Modifications : Flavidulol B’s cleaved ring system contrasts with the intact rings in flavidulol A and clavilactones, likely altering its molecular interactions .

Pharmacological Activity

Table 2: Bioactivity Profiles

Key Observations :

- Potency Gradient: Flavidulol B is the most potent immunosuppressant among the flavidulols, suggesting its cleaved ring enhances target binding .

- Functional Group Impact : Clavilactone D’s tyrosine kinase inhibition underscores the role of oxidized substituents in diversifying bioactivity .

Mechanistic and Functional Insights

- Immunosuppression: Flavidulol B’s superior activity may stem from its ability to interfere with T-cell receptor signaling pathways, a hypothesis supported by its lower IC50 compared to flavidulol C .

- Antibacterial Specificity : Flavidulol A’s intact ring may facilitate membrane disruption in Gram-positive bacteria, a mechanism less feasible in flavidulol B due to structural rearrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。